1-{[4-(2,4-dimethoxybenzamido)phenyl]methyl}-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
Description
1-{[4-(2,4-Dimethoxybenzamido)phenyl]methyl}-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-carboxamide derivative characterized by a substituted benzamido-phenylmethyl group at the 1-position of the imidazole ring and a 4-methoxyphenyl carboxamide moiety at the 4-position. The compound’s structure integrates methoxy groups at the 2,4-positions of the benzamido moiety, which may enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
1-[[4-[(2,4-dimethoxybenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-34-21-10-8-20(9-11-21)30-27(33)24-16-31(17-28-24)15-18-4-6-19(7-5-18)29-26(32)23-13-12-22(35-2)14-25(23)36-3/h4-14,16-17H,15H2,1-3H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLCOHMVPPMOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Imidazole vs. Benzimidazole Derivatives
- Target Compound : Features an imidazole core with a flexible benzamido-phenylmethyl substituent.
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (–2): Core: Benzimidazole fused ring system. Substituents: 3,4-Dimethoxyphenyl at position 2, propyl at position 1, and 4-methoxyphenyl carboxamide at position 3. Synthesis: One-pot reductive cyclization using sodium dithionite, offering high efficiency (yield ~85%) .
Imidazole-Carboxamide vs. Triazole-Thione Derivatives
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ():
- Core : 1,2,4-Triazole-thione.
- Substituents : Sulfonylbenzene and difluorophenyl groups.
- Tautomerism : Exists predominantly in the thione form, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
- Key Difference : The triazole-thione system provides distinct H-bonding and metal-chelating capabilities compared to the imidazole-carboxamide scaffold.
Substituent Effects on Pharmacological Activity
Methoxy vs. Ethoxy Groups
Halogenated vs. Methoxy Substituents
Kinase Inhibition
- JNJ-28312141 (): Structure: Imidazole-carboxamide with cyclohexenyl and dimethylaminoacetyl-piperidinyl groups. Activity: CSF-1R inhibitor (IC₅₀ = 0.69 nM) with anti-inflammatory efficacy in arthritis models . Comparison: The target compound lacks the cyclohexenyl group, which is critical for JNJ-28312141’s binding to CSF-1R.
Anti-Cancer Potential
- N-(4-Benzoylphenyl)-1H-imidazole-4-carboxamide (): Substituents: Benzophenone moiety. Activity: Demonstrated anti-proliferative effects in preliminary screens (IC₅₀ ~5 μM) . Comparison: The target compound’s methoxy groups may reduce cytotoxicity compared to benzophenone derivatives.
Physicochemical Properties
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